Pyrazinamine, 3-(1-naphthalenylmethoxy)-
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Overview
Description
Pyrazinamine, 3-(1-naphthalenylmethoxy)-: is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a pyrazine ring substituted with a naphthalenylmethoxy group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamine, 3-(1-naphthalenylmethoxy)- typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-naphthalenylmethanol in the presence of a base such as triethylamine to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods: Industrial production of Pyrazinamine, 3-(1-naphthalenylmethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyrazinamine, 3-(1-naphthalenylmethoxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Pyrazinamine, 3-(1-naphthalenylmethoxy)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial agents. Its structure allows for interactions with biological targets, making it a candidate for drug development against bacterial and fungal infections .
Industry: In the industrial sector, Pyrazinamine, 3-(1-naphthalenylmethoxy)- is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Pyrazinamine, 3-(1-naphthalenylmethoxy)- involves its interaction with specific molecular targets within biological systems. The compound is believed to inhibit key enzymes and pathways essential for the survival and proliferation of microorganisms. For instance, it may interfere with energy production and protein synthesis, leading to the death of bacterial cells .
Comparison with Similar Compounds
Pyrazinamide: A well-known antitubercular drug with a similar pyrazine core structure.
3-Bromo-5-(1-naphthalenylmethoxy)-pyrazinamine: A brominated derivative with potential enhanced biological activity.
Uniqueness: Pyrazinamine, 3-(1-naphthalenylmethoxy)- stands out due to its unique naphthalenylmethoxy substitution, which imparts distinct chemical and physical properties.
Properties
CAS No. |
642084-43-3 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethoxy)pyrazin-2-amine |
InChI |
InChI=1S/C15H13N3O/c16-14-15(18-9-8-17-14)19-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,16,17) |
InChI Key |
BEXXXWMGLUNDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=NC=CN=C3N |
Origin of Product |
United States |
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